molecular formula C15H23ClN4O2 B6241656 tert-butyl N-{1-[(6-chloropyridazin-3-yl)methyl]piperidin-4-yl}carbamate CAS No. 1420854-09-6

tert-butyl N-{1-[(6-chloropyridazin-3-yl)methyl]piperidin-4-yl}carbamate

Cat. No. B6241656
M. Wt: 326.8
InChI Key:
Attention: For research use only. Not for human or veterinary use.
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Description

Tert-butyl N-{1-[(6-chloropyridazin-3-yl)methyl]piperidin-4-yl}carbamate (TBNPC) is an organic compound that is widely used in scientific research. It is a versatile, readily available, and cost-effective reagent that has been used in a variety of applications, including organic synthesis, drug design, and biochemical research. TBNPC has been found to be a useful tool for studying the mechanism of action of various drugs and their biochemical and physiological effects.

Detailed Synthesis Method

Design of the Synthesis Pathway
The synthesis pathway for tert-butyl N-{1-[(6-chloropyridazin-3-yl)methyl]piperidin-4-yl}carbamate involves the reaction of 6-chloropyridazine with piperidine, followed by protection of the resulting amine with tert-butoxycarbonyl (BOC) group. The BOC-protected amine is then reacted with 4-(chloromethyl)piperidine to form the desired compound.

Starting Materials
6-chloropyridazine, piperidine, tert-butyl chloroformate, 4-(chloromethyl)piperidine, triethylamine, dichloromethane, diethyl ether, sodium bicarbonate, brine

Reaction
Step 1: 6-chloropyridazine is reacted with piperidine in dichloromethane in the presence of triethylamine to form the corresponding piperazine derivative., Step 2: The resulting piperazine derivative is treated with tert-butyl chloroformate in dichloromethane to form the BOC-protected amine., Step 3: 4-(chloromethyl)piperidine is added to the reaction mixture and the reaction is allowed to proceed at room temperature for several hours., Step 4: The reaction mixture is quenched with saturated sodium bicarbonate solution and extracted with dichloromethane., Step 5: The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure., Step 6: The crude product is purified by column chromatography using a mixture of dichloromethane and diethyl ether as the eluent to afford the desired compound.

Scientific Research Applications

Tert-butyl N-{1-[(6-chloropyridazin-3-yl)methyl]piperidin-4-yl}carbamate has been widely used in scientific research, particularly in drug design. It has been used to synthesize a variety of drugs and has been found to be effective in inhibiting the activity of certain enzymes, such as cytochrome P450s. In addition, tert-butyl N-{1-[(6-chloropyridazin-3-yl)methyl]piperidin-4-yl}carbamate has been used to study the mechanism of action of various drugs, as well as their biochemical and physiological effects.

Mechanism Of Action

Tert-butyl N-{1-[(6-chloropyridazin-3-yl)methyl]piperidin-4-yl}carbamate has been found to act as a competitive inhibitor of cytochrome P450s, which are enzymes that are involved in the metabolism of drugs. It binds to the active site of the enzyme, preventing the enzyme from binding to its substrate. This results in the inhibition of the enzyme's activity, which can lead to a decrease in the metabolism of the drug.

Biochemical And Physiological Effects

Tert-butyl N-{1-[(6-chloropyridazin-3-yl)methyl]piperidin-4-yl}carbamate has been found to inhibit the activity of cytochrome P450s, resulting in a decrease in the metabolism of drugs. This can lead to an increase in the bioavailability of the drug, as well as an increase in its effectiveness. In addition, tert-butyl N-{1-[(6-chloropyridazin-3-yl)methyl]piperidin-4-yl}carbamate has been found to have anti-inflammatory and anti-cancer effects, as well as to modulate the activity of certain ion channels.

Advantages And Limitations For Lab Experiments

Tert-butyl N-{1-[(6-chloropyridazin-3-yl)methyl]piperidin-4-yl}carbamate is a readily available and cost-effective reagent, making it an ideal choice for lab experiments. It is also relatively easy to synthesize and can be stored for long periods of time without any significant degradation. However, it is not suitable for use in human studies, as it has not been tested for safety or efficacy in humans.

Future Directions

Tert-butyl N-{1-[(6-chloropyridazin-3-yl)methyl]piperidin-4-yl}carbamate has a wide range of potential future applications. It could be used to study the mechanism of action of various drugs, as well as their biochemical and physiological effects. In addition, it could be used to synthesize new drugs and to investigate the effects of drug combinations. Furthermore, it could be used to investigate the effects of environmental toxins on drug metabolism and to develop new strategies for drug delivery. Finally, it could be used to develop new methods for drug screening and to study the interaction between drugs and their targets.

properties

CAS RN

1420854-09-6

Product Name

tert-butyl N-{1-[(6-chloropyridazin-3-yl)methyl]piperidin-4-yl}carbamate

Molecular Formula

C15H23ClN4O2

Molecular Weight

326.8

Purity

95

Origin of Product

United States

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